(S)-2-N-Cbz-aminomethyl-pyrrolidine
Overview
Description
(S)-2-N-Cbz-aminomethyl-pyrrolidine is a chiral compound that features a pyrrolidine ring with an aminomethyl group and a benzyloxycarbonyl (Cbz) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-N-Cbz-aminomethyl-pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (S)-pyrrolidine-2-carboxylic acid.
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the (S)-pyrrolidine-2-carboxylic acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Reduction: The carboxylic acid group is then reduced to an aminomethyl group using a reducing agent like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-N-Cbz-aminomethyl-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile.
Reduction: The Cbz protecting group can be removed through hydrogenation.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for deprotection.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the free amine after deprotection.
Substitution: Formation of N-substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-2-N-Cbz-aminomethyl-pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is employed in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-2-N-Cbz-aminomethyl-pyrrolidine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The Cbz group provides stability and protection during chemical transformations, ensuring the compound’s integrity until it reaches its target site.
Comparison with Similar Compounds
Similar Compounds
(S)-2-N-Boc-aminomethyl-pyrrolidine: Similar structure but with a tert-butyloxycarbonyl (Boc) protecting group instead of Cbz.
(S)-2-N-Fmoc-aminomethyl-pyrrolidine: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
(S)-2-N-Cbz-aminomethyl-pyrrolidine is unique due to the Cbz protecting group, which offers specific advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required.
Properties
IUPAC Name |
benzyl N-[[(2S)-pyrrolidin-2-yl]methyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(15-9-12-7-4-8-14-12)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16)/t12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPHWVPAQZJMDO-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CNC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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